

A Technical Guide to the Thermodynamic Characterization of Chloro(hydroxyimino)acetic Acid

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Compound of Interest

Compound Name: *Acetic acid, chloro(hydroxyimino)-*

CAS No.: 14337-42-9

Cat. No.: B597289

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(hydroxyimino)acetic acid (Cl-HIAA) and its derivatives are important precursors and intermediates in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of the thermodynamic properties of this molecule is fundamental for ensuring process safety, optimizing reaction conditions, and predicting chemical stability. This guide provides a comprehensive framework for the experimental determination and computational prediction of key thermodynamic parameters for Cl-HIAA, including its enthalpy of formation, thermal stability, and heat capacity. As a compound with limited published thermodynamic data, this document serves as a blueprint for its complete characterization, emphasizing the causality behind methodological choices and adherence to rigorous scientific standards.

Introduction: The Scientific Imperative

Chloro(hydroxyimino)acetic acid ($C_2H_2ClNO_3$) is an oxime-containing carboxylic acid. The oxime functional group is a cornerstone in organic chemistry, utilized for the identification of aldehydes and ketones, and as a versatile intermediate in synthesizing nitrogen-containing compounds like amides and amines.[1] The presence of a chlorine atom, a carboxylic acid group, and the hydroxyimino (oxime) moiety within a small molecular framework makes Cl-HIAA a reactive and functionally dense molecule.[1][2] Its derivatives, such as ethyl 2-chloro-2-(hydroxyimino)acetate, are used in the synthesis of complex organic structures, including isoxazolines and specialized amino acids.[3]

Despite its utility, a comprehensive public database of its thermodynamic properties is not readily available. Thermodynamic data, such as the standard enthalpy of formation ($\Delta_f H^\circ$), Gibbs free energy of formation ($\Delta_f G^\circ$), and heat capacity (C_p), are critical for:

- **Process Safety and Hazard Analysis:** Predicting the potential for exothermic decomposition during synthesis, storage, or formulation.
- **Reaction Modeling:** Calculating reaction enthalpies ($\Delta_r H^\circ$) to determine if a process will be endothermic or exothermic, which is vital for designing effective thermal management systems in scaled-up production.
- **Chemical Equilibrium Prediction:** Understanding the theoretical yield of reactions involving Cl-HIAA.
- **Stability Assessment:** Determining the compound's shelf-life and degradation pathways under various thermal conditions.

This guide outlines the authoritative experimental and computational protocols required to fully characterize the thermodynamic landscape of chloro(hydroxyimino)acetic acid.

Molecular Structure and Physicochemical Overview

Before delving into thermodynamic characterization, it is essential to understand the molecule's fundamental properties.

- **Molecular Formula:** $C_2H_2ClNO_3$
- **Molecular Weight:** 123.50 g/mol

- **Functional Groups:** Carboxylic acid (-COOH), Oxime (C=N-OH), and a chloro-substituent (-Cl).[1] The oxime group can exist as E/Z (syn/anti) geometric isomers due to the restricted rotation around the C=N double bond, which can influence its crystalline structure and reactivity.[4]
- **Physical State:** Oximes are typically colorless crystalline solids.[1][2]
- **Acidity:** The molecule possesses two acidic protons: one on the carboxylic acid group and a weakly acidic one on the oxime's hydroxyl group. The predicted pKa is approximately 1.80, primarily reflecting the influence of the electron-withdrawing chloro and hydroxyimino groups on the carboxylic acid.

Property	Value / Description	Source
CAS Number	14337-42-9	
Molecular Formula	C ₂ H ₂ ClNO ₃	
Molecular Weight	123.50 g/mol	
Predicted pKa	1.80 ± 0.10	
General Appearance	Typically a colorless to pale yellow crystalline solid.	[2]
Solubility	Expected to have low solubility in water but dissolve in polar organic solvents.	[1][2]
Key IR Bands	~3600 cm ⁻¹ (O-H), ~1665 cm ⁻¹ (C=N), ~945 cm ⁻¹ (N-O).	[1][4]

Experimental Determination of Thermodynamic Properties

A multi-technique approach is required for a comprehensive experimental investigation. The following protocols are designed to be self-validating through calibration and adherence to established standards.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is the most critical thermodynamic parameter. For a chlorinated organic compound, a rotating-bomb calorimeter is the authoritative instrument.

Causality of Experimental Choice: Standard bomb calorimetry is insufficient for halogenated compounds. The combustion of Cl-HIAA produces corrosive gases like HCl. A rotating bomb calorimeter contains an absorbing solution (e.g., arsenious oxide or hydrazine solution) and rotates after combustion to ensure all gaseous products dissolve, allowing for accurate energy corrections and preventing corrosion of the bomb.

Experimental Protocol: Rotating-Bomb Calorimetry

- **Sample Preparation:** A pellet of precisely weighed Cl-HIAA (approx. 1 g) is placed in a platinum crucible. A cotton fuse of known mass and heat of combustion is placed in contact with the sample.
- **Bomb Assembly:** The crucible is placed in the bomb. A small, precise volume of an appropriate absorbing solution is added to the bomb's base.
- **Pressurization:** The bomb is sealed and pressurized with ~30 atm of pure oxygen.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
- **Calibration:** The calorimeter's heat capacity (C_{cal}) is first determined by combusting a certified standard, such as benzoic acid, under identical conditions. This is a critical step for trustworthiness.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water is recorded at precise intervals before, during, and after combustion until a stable final temperature is reached.
- **Post-Combustion Analysis:** The bomb is depressurized, and the liquid contents are analyzed (e.g., by ion chromatography) to quantify the amount of HCl and any nitric acid formed from residual nitrogen.

- **Calculation:** The gross heat of combustion ($\Delta_c H^\circ$) is calculated from the temperature rise and the calorimeter's heat capacity. Corrections are applied for the fuse ignition energy, nitric acid formation, and the thermochemistry of the absorbing solution reactions. The standard enthalpy of formation is then derived using Hess's Law.

Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the onset of decomposition and assessing thermal stability.[5]

Experimental Protocol: Thermogravimetric Analysis

- **Instrument Calibration:** Calibrate the TGA instrument for mass and temperature using certified reference materials.
- **Sample Preparation:** Place a small, accurately weighed sample (5-10 mg) of Cl-HIAA into a ceramic or aluminum TGA pan.
- **Atmosphere and Flow Rate:** Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[5]
- **Heating Program:** Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 25°C to 500°C) at a constant ramp rate (e.g., 10 °C/min).
- **Data Analysis:** The resulting TGA curve plots mass loss (%) versus temperature. The onset decomposition temperature (T_{onset}) and the temperature of maximum mass loss rate (T_{max}), found from the derivative curve (DTG), are determined. These values provide a clear indication of the compound's thermal stability.[6]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

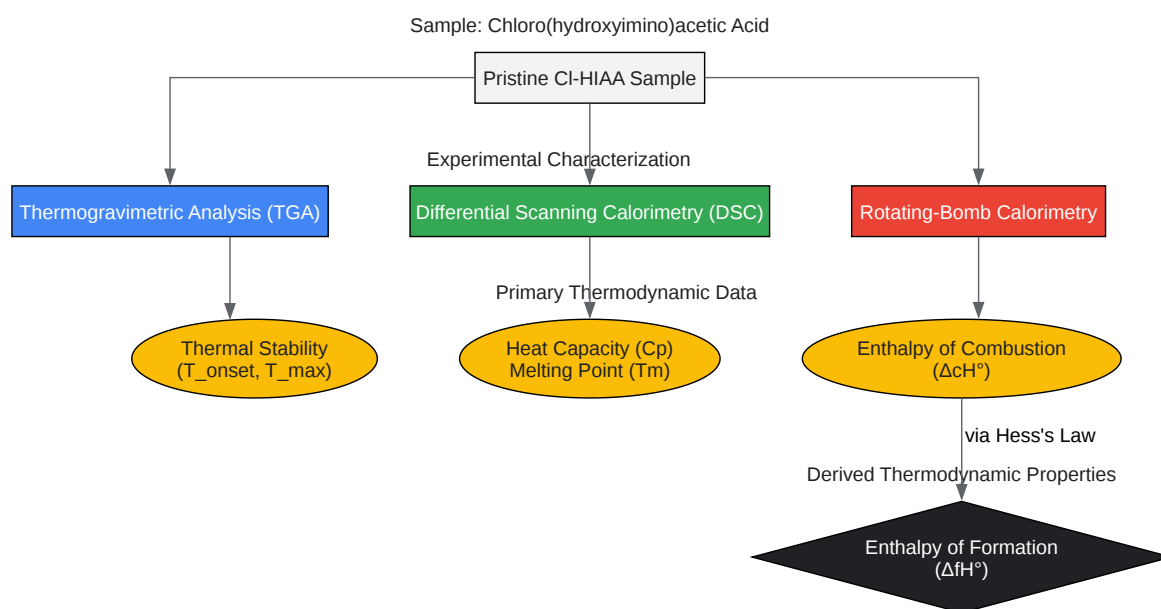
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacity (C_p) and identify phase transitions like melting.

Experimental Protocol: DSC for Heat Capacity

- **Baseline Correction:** Run the DSC with two empty, matched aluminum pans to obtain a baseline heat flow curve.
- **Sapphire Calibration:** Run a sapphire standard of known mass through the same temperature program. Sapphire has a well-characterized heat capacity, and this run is used to calibrate the instrument's heat flow signal.
- **Sample Analysis:** Place an accurately weighed sample of Cl-HIAA in an aluminum pan and run it through the identical temperature program used for the baseline and sapphire runs.
- **Calculation:** The heat capacity of the sample (C_p) at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard.

Visualization of Experimental Workflow

The interconnected nature of these experimental techniques provides a comprehensive thermodynamic profile.



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Caption: Workflow for experimental thermodynamic characterization.

Computational Thermochemistry: An In-Silico Approach

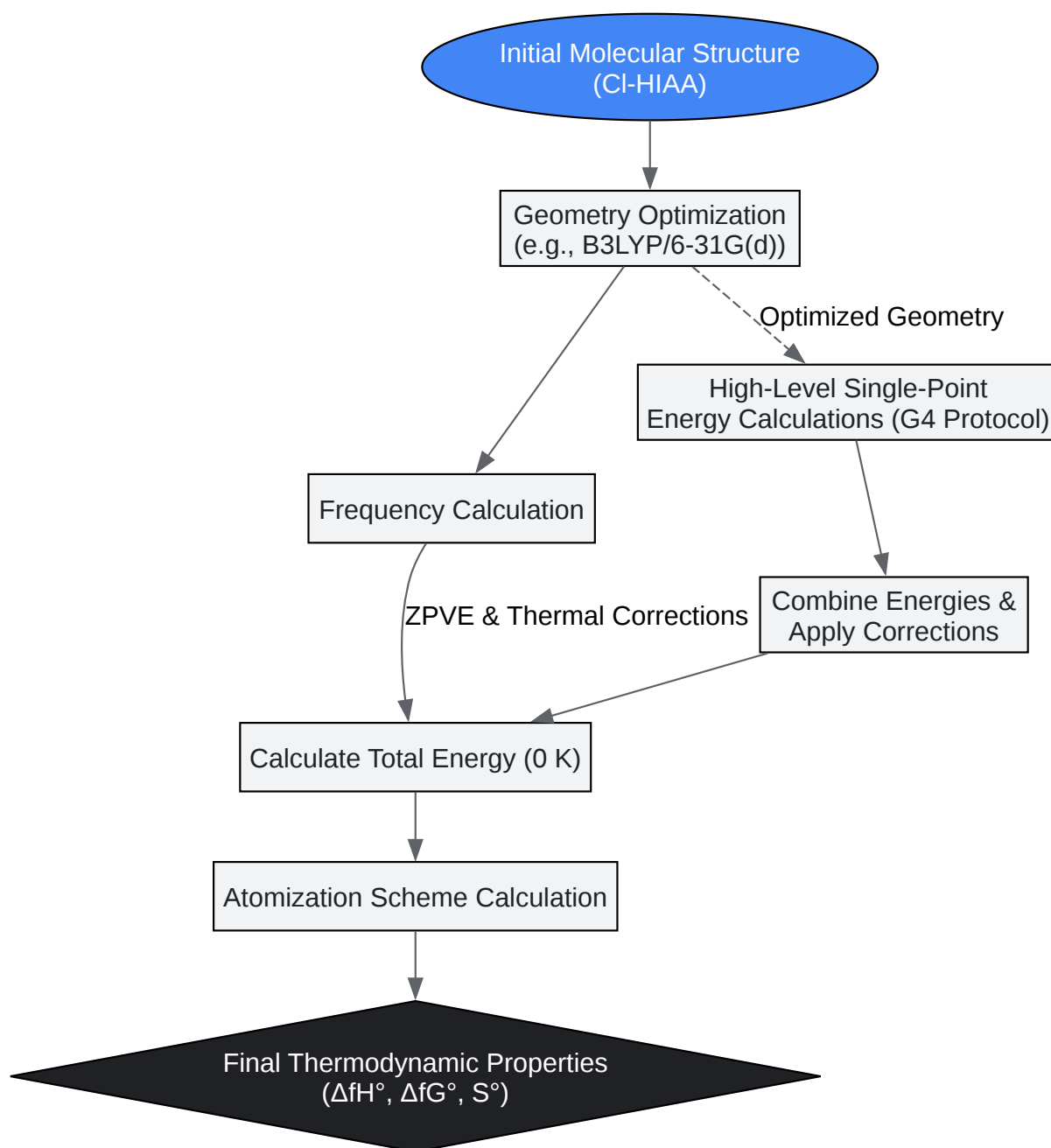
When experimental determination is not feasible, or for complementary validation, high-level quantum chemical calculations can provide accurate predictions of thermodynamic properties.

Causality of Method Choice: Composite methods like Gaussian-4 (G4) theory or Complete Basis Set (CBS) methods are chosen because they are designed to yield highly accurate thermochemical data. They systematically approximate the results of a very high-level calculation by combining results from lower-level calculations, providing an excellent balance of accuracy and computational cost for molecules of this size.

Computational Workflow: G4 Theory

- **Structure Optimization:** The 3D molecular structure of Cl-HIAA is first optimized using a robust Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d)). This step finds the lowest energy geometry of the molecule.
- **Frequency Calculation:** A vibrational frequency calculation is performed at the same level of theory. This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
- **High-Level Single-Point Energies:** A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory and larger basis sets, as prescribed by the G4 protocol.
- **Energy Combination:** The G4 method combines these energies, along with empirical corrections, to extrapolate a highly accurate total electronic energy at 0 K.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation at 298 K ($\Delta_f H^\circ_{298}$) is calculated using an atomization scheme. This involves subtracting the calculated total energies of the constituent atoms (C, H, Cl, N, O) in their standard states from the molecule's calculated total energy and adding experimental atomic enthalpies of formation.

Visualization of Computational Workflow



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Caption: Workflow for computational thermochemistry using G4 theory.

Data Interpretation and Application

While specific data for Cl-HIAA is pending characterization, we can use data for the related compound, chloroacetic acid ($C_2H_3ClO_2$), to illustrate the application of these findings. The NIST Chemistry WebBook provides a standard enthalpy of combustion for solid chloroacetic acid of -729 ± 4 kJ/mol.[7] This value, derived from calorimetry, is the foundation for calculating its enthalpy of formation and subsequently modeling its reactivity in chemical processes. Similarly, the enthalpy of fusion and sublimation data available for chloroacetic acid are crucial for understanding its phase behavior during purification and processing.[8]

Once determined for Cl-HIAA, its thermodynamic properties will directly inform drug development professionals on:

- **Salt Selection:** The thermodynamics of salt formation can be predicted, guiding the selection of counter-ions for optimal stability and solubility.
- **Polymorph Screening:** DSC can identify different crystalline forms (polymorphs), each with unique thermodynamic stability, which is a critical aspect of drug formulation.
- **Forced Degradation Studies:** TGA data provides a baseline for designing accelerated stability studies, helping to identify potential degradation products and pathways.

Conclusion

The thermodynamic characterization of chloro(hydroxyimino)acetic acid is an essential step toward its safe and efficient use in research and industry. Although published data is scarce, this guide provides a robust, authoritative framework for its complete investigation. By combining precision experimental techniques like rotating-bomb calorimetry, TGA, and DSC with high-accuracy computational methods, a comprehensive and reliable thermodynamic profile can be established. This integrated approach not only generates fundamental chemical data but also embodies the principles of scientific rigor and process safety, which are paramount in the fields of chemical synthesis and drug development.

References

- Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [\[Link\]](#)

- Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. [[Link](#)]
- Wikipedia. Oxime. [[Link](#)]
- ResearchGate. Oximes: Chemical Properties, Methods of Preparation and Applications in Synthesis of Nitrogen Functional Groups. [[Link](#)]
- PubChem. 2-[Chloro(hydroxy)amino]acetic acid. [[Link](#)]
- National Institute of Standards and Technology (NIST). Acetic acid, chloro- (Phase change data). [[Link](#)]
- IJARIE. Green Approach for Synthesis of Oximes by Using Natural Acids. [[Link](#)]
- Google Patents. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid.
- PubChemLite. Ethyl 2-chloro-2-(hydroxyimino)acetate (C4H6ClNO3). [[Link](#)]
- National Institute of Standards and Technology (NIST). Acetic acid, chloro- (Condensed phase thermochemistry data). [[Link](#)]
- ChemBK. Acetic acid, 2-chloro-2-(hydroxyimino)-, ethyl ester, (2Z)-. [[Link](#)]
- Cheméo. Chemical Properties of Acetic acid, chloro- (CAS 79-11-8). [[Link](#)]
- Defense Technical Information Center (DTIC). The Thermal Stability of Nitrilotriacetic Acid and Its Salts in Aqueous Solutions. [[Link](#)]
- MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [[Link](#)]
- Royal Society of Chemistry. Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. [[Link](#)]

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Sources

- [1. Oxime: Definition, Structure, Formation, and Compounds \[chemistrylearner.com\]](#)
- [2. Oximes: Structure, Formula, Preparation & Uses in Chemistry \[vedantu.com\]](#)
- [3. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. Oxime - Wikipedia \[en.wikipedia.org\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. pubs.rsc.org \[pubs.rsc.org\]](#)
- [7. Acetic acid, chloro- \[webbook.nist.gov\]](#)
- [8. Acetic acid, chloro- \[webbook.nist.gov\]](#)
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